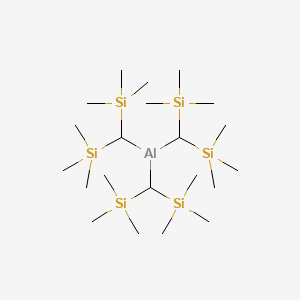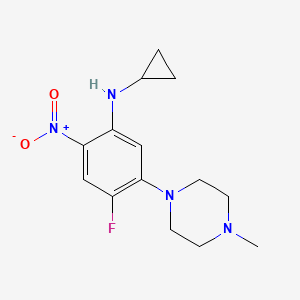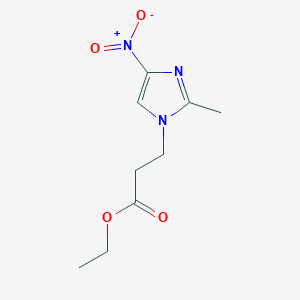![molecular formula C10H20N4S B14271846 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole CAS No. 134672-38-1](/img/structure/B14271846.png)
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a hexylsulfanyl group attached to a propyl chain, which is then connected to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole typically involves the reaction of a suitable alkyl halide with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the following steps:
Preparation of the Alkyl Halide: The starting material, 3-(hexylsulfanyl)propyl bromide, is prepared by reacting 3-bromopropylamine with hexylthiol in the presence of a base such as sodium hydroxide.
Formation of the Tetrazole Ring: The alkyl halide is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles or alkyl derivatives.
Applications De Recherche Scientifique
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Agriculture: Tetrazole derivatives are used as plant growth regulators and pesticides.
Materials Science: Tetrazoles are employed in the synthesis of energetic materials and as ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2H-tetrazole: Similar in structure but with a phenyl group instead of a hexylsulfanyl group.
5-Methyl-2H-tetrazole: Contains a methyl group instead of a hexylsulfanyl group.
5-Propyl-2H-tetrazole: Features a propyl group instead of a hexylsulfanyl group.
Uniqueness
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
134672-38-1 |
|---|---|
Formule moléculaire |
C10H20N4S |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
5-(3-hexylsulfanylpropyl)-2H-tetrazole |
InChI |
InChI=1S/C10H20N4S/c1-2-3-4-5-8-15-9-6-7-10-11-13-14-12-10/h2-9H2,1H3,(H,11,12,13,14) |
Clé InChI |
FCGWNSITVOQCGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCCC1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


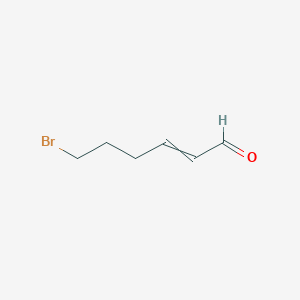
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
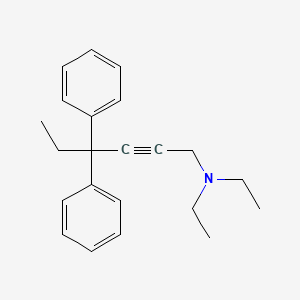
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
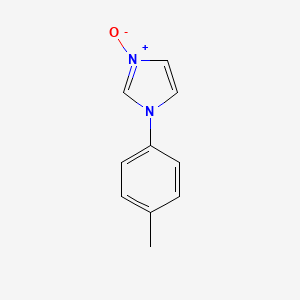
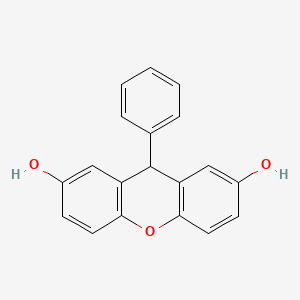
![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
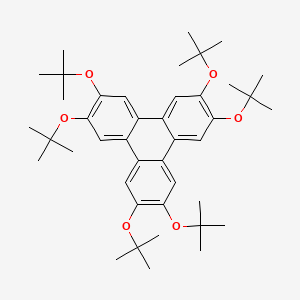
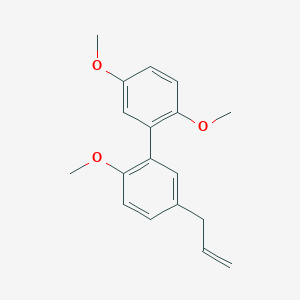
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
